molecular formula C14H18ClNO4 B2913856 2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide CAS No. 1351644-82-0

2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide

Cat. No.: B2913856
CAS No.: 1351644-82-0
M. Wt: 299.75
InChI Key: IPXAOXMJVFCNHX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide is a synthetic chlorophenoxy acetamide derivative intended for research and development purposes. This compound is provided as a high-purity material to ensure reproducible results in biochemical and pharmacological studies. Its molecular structure, which features a chlorophenoxy moiety linked to an acetamide group containing a tetrahydro-2H-pyran-4-ol ring, suggests potential for investigation in various areas, including as a building block in medicinal chemistry or as a potential modulator of biological pathways. Researchers may find it a candidate for studying enzyme inhibition, receptor interactions, or cellular signaling processes. The specific mechanism of action, pharmacological profile, and primary research applications are compound-specific and must be empirically determined by the researcher. This product is strictly labeled "For Research Use Only" and is not intended for human, veterinary, or diagnostic use. Researchers should conduct all necessary safety assessments and refer to the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c15-11-1-3-12(4-2-11)20-9-13(17)16-10-14(18)5-7-19-8-6-14/h1-4,18H,5-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXAOXMJVFCNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Core Acetamide and Chlorophenoxy Motifs

The target compound shares the 4-chlorophenoxy-acetamide framework with several analogs:

  • In contrast, the target’s hydroxytetrahydropyran group may improve water solubility due to its oxygen-rich structure .
  • Compound 30 (): N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide demonstrates nanomolar inhibition (IC50 = 74 nM) against 17β-HSD3, highlighting the importance of the chlorophenoxy-acetamide core in enzyme binding. The target’s hydroxytetrahydropyran could modulate selectivity or potency .
  • N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide (): This analog substitutes the hydroxytetrahydropyran with a methyl-phenoxy group, emphasizing how bulkier substituents may affect synthetic yields (80% here) and pharmacokinetics .
Unique Hydroxytetrahydropyran Substituent

The 4-hydroxytetrahydropyran group distinguishes the target compound from most analogs. Similar oxygen-containing rings, such as azetidines () or chromenyl groups (), are associated with enhanced metabolic stability and target engagement in enzyme inhibitors .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight* Melting Point (°C) Solubility (Predicted) Key Substituents Reference
Target Compound ~311.7 Not reported Moderate (hydrophilic) 4-Cl-phenoxy, hydroxytetrahydropyran -
7b (Quinazolinone derivative) ~410.8 262 Low (aromatic rigidity) 4-Cl-phenoxy, quinazolinone
Compound 30 (17β-HSD3 inhibitor) ~413.9 Not reported Low (alkyl chain) 4-Cl-phenoxy, ethylphenyl
N-Methyl-2-[4-(4-Cl-phenoxy)phenoxy] Acetamide ~333.8 Not reported Moderate 4-Cl-phenoxy, methylphenoxy

*Calculated based on structural formulas.

The hydroxytetrahydropyran group in the target compound likely reduces crystallinity (lower melting point) and enhances solubility compared to rigid aromatic systems like quinazolinones .

Biological Activity

2-(4-chlorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse academic sources.

Chemical Structure and Properties

The compound has the chemical formula C13H14ClN3O4C_{13}H_{14}ClN_3O_4 and a molecular weight of 305.71 g/mol. Its structure includes a chlorophenoxy group, which is known for enhancing biological activity in various compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenol with acetic anhydride, followed by the introduction of the oxan-4-yl group through a nucleophilic substitution reaction. The detailed synthetic pathway can be summarized as follows:

  • Formation of the chlorophenoxy derivative :
    • React 4-chlorophenol with acetic anhydride.
  • Introduction of the oxan-4-yl group :
    • Use appropriate reagents to attach the oxan-4-yl moiety to the acetamide structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing similar structural motifs can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells. These effects are often evaluated using assays like MTT and caspase activation assays, which measure cell viability and apoptosis respectively .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been assessed through various assays measuring its ability to inhibit albumin denaturation and other inflammatory markers. In comparative studies, it has shown greater activity than standard anti-inflammatory drugs like ibuprofen, demonstrating its potential as a therapeutic agent in managing inflammation .

Study 1: Anticancer Evaluation

A study published in PubMed evaluated the anticancer activity of related compounds against various tumor cell lines. The findings indicated that compounds with chlorophenoxy groups significantly directed tumor cells towards apoptotic pathways, highlighting their potential as anticancer agents .

Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory properties of similar acetamides were tested against human serum albumin denaturation. The results suggested that these compounds could stabilize albumin against thermal denaturation more effectively than conventional treatments, suggesting a novel mechanism for their anti-inflammatory action .

Data Table: Biological Activity Overview

Activity TypeAssay MethodResultReference
AnticancerMTT AssayInduced apoptosis in A549 cells
Caspase Activation AssaySignificant activation observed
Anti-inflammatoryAlbumin Denaturation AssayGreater inhibition than ibuprofen

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